molecular formula C15H19NO2 B13459299 1-Benzoyl-4-(oxetan-2-yl)piperidine

1-Benzoyl-4-(oxetan-2-yl)piperidine

Katalognummer: B13459299
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: XBJRMSDKVNDKTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-4-(oxetan-2-yl)piperidine is a compound that combines the structural features of piperidine and oxetane Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring containing one oxygen atom The benzoyl group attached to the piperidine ring adds further complexity to the molecule

Vorbereitungsmethoden

The synthesis of 1-Benzoyl-4-(oxetan-2-yl)piperidine typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

1-Benzoyl-4-(oxetan-2-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.

Wirkmechanismus

The mechanism of action of 1-Benzoyl-4-(oxetan-2-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-4-(oxetan-2-yl)piperidine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

[4-(oxetan-2-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-9-6-12(7-10-16)14-8-11-18-14/h1-5,12,14H,6-11H2

InChI-Schlüssel

XBJRMSDKVNDKTC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2CCO2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.